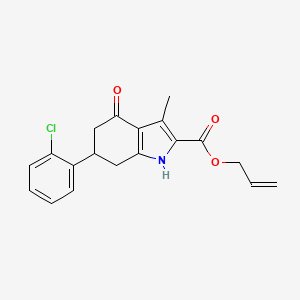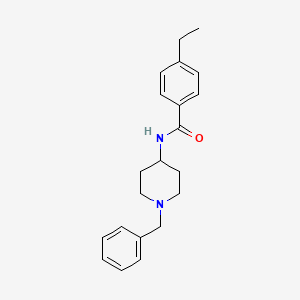![molecular formula C17H12BrClN4S B4625970 4-[(2-bromo-3-phenyl-2-propen-1-ylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4625970.png)
4-[(2-bromo-3-phenyl-2-propen-1-ylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of such compounds typically involves multiple steps, starting from basic building blocks to the final heterocyclic compound. One common approach includes the condensation reactions, where an amino compound reacts with a carbonyl group, followed by cyclization to form the triazole ring. For instance, compounds related to the target molecule have been synthesized through reactions involving bromoalkanes and halogen-containing compounds in methanol medium, showcasing the versatility of synthetic routes available for triazole derivatives (Bakr F. Abdel-Wahab et al., 2023).
Molecular Structure Analysis
Molecular structure analysis, often carried out using X-ray crystallography, reveals detailed information about the arrangement of atoms within the molecule. Techniques like Hirshfeld surface analysis and density functional theory (DFT) calculations help in understanding the intermolecular interactions and the stability of the crystal structure of such compounds. A study by A. Bakheit et al. (2023) used single-crystal X-ray diffraction and conceptual DFT to analyze the structure and reactivity of a similar triazole compound, emphasizing the importance of π–π stacking and aromatic interactions (A. Bakheit et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of triazole derivatives, including nucleophilic substitutions and the formation of Schiff bases, is a key area of study. The reactivity towards various reagents can lead to a broad range of derivatives, indicating the compound's versatility in organic synthesis. For example, the synthesis of Schiff bases through condensation with benzaldehyde is a common reaction for triazole compounds, as reported in the literature (Ashutosh Kumar Singh & Khem Raj Kandel, 2013).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline structure are crucial for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure and the nature of substituents attached to the triazole ring. Studies focusing on related triazole derivatives have shown that these compounds exhibit distinct physical properties, which can be tailored by modifying the chemical structure (I. I. Aksyonova-Seliuk et al., 2018).
Chemical Properties Analysis
The chemical properties of triazole derivatives, including their acidity, basicity, and reactivity towards various chemical reagents, are of significant interest. The presence of the triazole ring, along with substituents like bromo, chloro, and phenyl groups, plays a crucial role in determining the compound's chemical behavior. Research on similar compounds has explored their potential as intermediates in the synthesis of more complex molecules and their reactivity in different chemical reactions (Gabriela Laura Almajan et al., 2010).
Applications De Recherche Scientifique
Environmental Persistence and Toxicity
Halogenated compounds are known for their environmental persistence and potential toxicological impacts. For instance, PBDEs and PCBs have been studied for their disruption of thyroid hormone levels and thyroid hormone-regulated gene expression in populations exposed to electronic waste recycling, highlighting concerns about endocrine disruption and other health effects associated with exposure to such compounds (Zheng et al., 2017)[https://consensus.app/papers/disruption-thyroid-hormone-levels-thregulated-gene-zheng/07677b6cc2e7596c92b8b8d51475620b/?utm_source=chatgpt].
Metabolic Pathways and Human Exposure
Understanding the metabolic pathways and human exposure to halogenated compounds is crucial for assessing their toxicological impact. Studies on the urinary metabolites of halothane, a halogenated anesthetic, have provided insights into its metabolism and potential hepatotoxicity, which could be relevant for researching the metabolism of other halogenated compounds, including "4-[(2-bromo-3-phenyl-2-propen-1-ylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol" (Cohen et al., 1975)[https://consensus.app/papers/metabolites-halothane-cohen/e4c0f8cfa32658a0bf0671ce38f7639e/?utm_source=chatgpt].
Environmental and Health Monitoring
Monitoring the environmental and health impacts of halogenated compounds is essential for developing effective regulatory policies and preventive measures. Research on the occurrence of disinfection by-products, including THMs and HAAs in tap water, and their associated health risks through exposure, emphasizes the need for continuous monitoring and assessment of halogenated compounds in the environment (Lee et al., 2013)[https://consensus.app/papers/occurrence-disinfection-byproducts-water-distribution-lee/4b28ec3924f85551b0a3447df6145a2b/?utm_source=chatgpt].
Propriétés
IUPAC Name |
4-[[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN4S/c18-14(10-12-4-2-1-3-5-12)11-20-23-16(21-22-17(23)24)13-6-8-15(19)9-7-13/h1-11H,(H,22,24)/b14-10-,20-11? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKJGUSHJUERCD-NYWKFCTQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)\Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(3-chlorophenyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4625912.png)
![N-[2-(3-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4625914.png)
![N-ethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4625919.png)
![N-(2-isopropyl-6-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4625926.png)

![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-(4-chlorophenyl)acrylamide](/img/structure/B4625945.png)
![2-{[(4,5-diphenyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4625946.png)
![N-[3-(methylthio)phenyl]-4-(3-pyridinylmethyl)-1-piperazinecarboxamide](/img/structure/B4625947.png)

![2-[(4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4625952.png)
![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4625958.png)
![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4625959.png)